![molecular formula C10H9NOS B1517491 4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 1095231-46-1](/img/structure/B1517491.png)
4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one
Overview
Description
4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one, also known as 2-methylthiazole-4-carboxylic acid, is an organic compound with a molecular formula of C7H7NO2S. It is a colorless solid that has a wide range of applications in the pharmaceutical and chemical industries. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research. In
Scientific Research Applications
Urease Inhibition
One of the prominent applications of thiazolone derivatives is as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various health issues such as kidney stones and peptic ulcers. The compound has been studied for its potential to inhibit urease activity, which could be beneficial in treating these conditions .
Antibacterial and Antifungal Properties
Thiazolone compounds have shown promise in the field of antimicrobial research . Preliminary studies suggest that derivatives of 4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one exhibit potential antibacterial and antifungal activities. This opens up possibilities for developing new antimicrobial agents that could be used to combat resistant strains of bacteria and fungi.
properties
IUPAC Name |
4-(2-methylphenyl)-3H-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-4-2-3-5-8(7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYOZPPETRSXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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